5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of SALOR-INT L468495-1EA involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-ethoxybenzaldehyde with 2-nitrobenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiosemicarbazide to yield the final product, SALOR-INT L468495-1EA . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
SALOR-INT L468495-1EA undergoes various types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SALOR-INT L468495-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of SALOR-INT L468495-1EA involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
SALOR-INT L468495-1EA can be compared with other similar compounds, such as:
2-Fluoro-3-nitrobenzotrifluoride: This compound has a similar nitro group but differs in its overall structure and reactivity.
4-Isopropylbenzylamine: This compound shares some structural similarities but has different functional groups and applications. The uniqueness of SALOR-INT L468495-1EA lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, with the CAS number 613249-51-7, is a novel compound belonging to the triazole class. Its unique structure, characterized by an ethoxyphenyl group and a nitrobenzylidene moiety, positions it as a significant candidate for various biological applications. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound's molecular formula is C17H15N5O3S, with a molecular weight of approximately 369.4 g/mol. The presence of the triazole ring and thiol group contributes to its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant antibacterial properties. Specifically, they target bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are crucial for the survival of pathogens like Mycobacterium tuberculosis (MTB) .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in assays involving human melanoma and breast cancer cells, it exhibited selective cytotoxicity, suggesting potential as an anticancer agent .
- Antitubercular Activity : Preliminary studies indicate that this triazole derivative shows promising anti-tubercular activity against both H37Rv and multi-drug-resistant strains of MTB at low concentrations (5.5 µg/mL) .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzymatic Inhibition : The compound's ability to inhibit key enzymes in bacterial metabolism is a primary mechanism for its antimicrobial effects. Binding studies have suggested strong interactions with FabH and KasA enzymes .
- Cell Cycle Interference : In cancer cells, triazole derivatives may induce cell cycle arrest and apoptosis through modulation of signaling pathways associated with cell growth and survival .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several case studies highlight the biological efficacy of related triazole compounds:
- Study on Antimicrobial Activity : A study evaluated various triazole derivatives against M. tuberculosis, demonstrating that modifications in the molecular structure significantly influenced their binding affinity to target enzymes and overall antimicrobial potency .
- Cytotoxicity Assays : In vitro studies using MTT assays showed that certain derivatives exhibited IC50 values below 100 µM against aggressive cancer cell lines like MDA-MB-231 (triple-negative breast cancer), indicating their potential for therapeutic development .
Comparative Analysis
The following table summarizes key findings from research on this compound compared to similar compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
5-(3-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Antimicrobial, anticancer | Targets FabH and KasA; selective toxicity |
5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Antibacterial | Similar structure; different electronic properties |
5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Limited activity | Lacks additional functional groups |
Properties
CAS No. |
613249-51-7 |
---|---|
Molecular Formula |
C17H15N5O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5O3S/c1-2-25-14-8-5-7-12(10-14)16-19-20-17(26)21(16)18-11-13-6-3-4-9-15(13)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+ |
InChI Key |
MCCBCQKQPJJHNV-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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